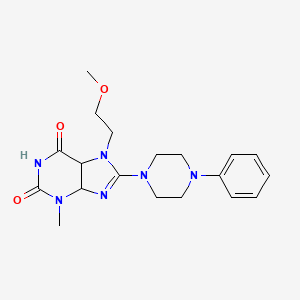![molecular formula C17H16N8O2 B12186868 N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-N~3~-7H-purin-6-yl-beta-alaninamide](/img/structure/B12186868.png)
N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-N~3~-7H-purin-6-yl-beta-alaninamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-N~3~-7H-purin-6-yl-beta-alaninamide is a complex organic compound that features a unique combination of a 1,2,4-oxadiazole ring and a purine base. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-N~3~-7H-purin-6-yl-beta-alaninamide typically involves the formation of the 1,2,4-oxadiazole ring followed by its attachment to the purine base. One common method involves the reaction of amidoximes with carboxylic acids or their derivatives in the presence of dehydrating agents . The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and bases such as sodium hydroxide (NaOH) at ambient temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-N~3~-7H-purin-6-yl-beta-alaninamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the oxadiazole ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole N-oxides, while reduction can produce hydroxylated derivatives .
Scientific Research Applications
N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-N~3~-7H-purin-6-yl-beta-alaninamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, anti-cancer, and anti-microbial properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-N~3~-7H-purin-6-yl-beta-alaninamide involves its interaction with specific molecular targets. The oxadiazole ring can act as a hydrogen bond acceptor, facilitating binding to enzymes or receptors. The purine base may interact with nucleic acids or proteins, modulating their function . The exact pathways and targets depend on the specific biological context and the compound’s structural features.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole Derivatives: Compounds like 2-(1,2,4-oxadiazol-5-yl)anilines share the oxadiazole ring but differ in their substituents and overall structure.
Purine Derivatives: Compounds such as adenine and guanine are structurally similar due to the purine base but lack the oxadiazole ring.
Uniqueness
N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-N~3~-7H-purin-6-yl-beta-alaninamide is unique due to its combination of the oxadiazole ring and purine base, which imparts distinct chemical and biological properties. This dual functionality allows for versatile interactions with various biological targets, making it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C17H16N8O2 |
|---|---|
Molecular Weight |
364.4 g/mol |
IUPAC Name |
N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-3-(7H-purin-6-ylamino)propanamide |
InChI |
InChI=1S/C17H16N8O2/c26-12(6-7-18-16-14-17(21-9-20-14)23-10-22-16)19-8-13-24-15(25-27-13)11-4-2-1-3-5-11/h1-5,9-10H,6-8H2,(H,19,26)(H2,18,20,21,22,23) |
InChI Key |
BPRGBGADHMWRRI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)CNC(=O)CCNC3=NC=NC4=C3NC=N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(4-Fluorobenzenesulfonyl)-4-[2-(pyridin-4-yl)ethyl]piperazine](/img/structure/B12186790.png)
![N-(4H,5H,6H,7H-[1,3]Thiazolo[5,4-C]pyridin-2-YL)cyclopropanecarboxamide](/img/structure/B12186795.png)
![2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]acetamide](/img/structure/B12186809.png)
![N-[(2Z)-5-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2(3H)-ylidene]furan-2-carboxamide](/img/structure/B12186811.png)

![N-[(6-fluoro-1H-indol-1-yl)acetyl]glycine](/img/structure/B12186819.png)
![2-{3-[(3-Methylpiperidin-1-yl)sulfonyl]phenyl}imidazo[1,2-a]pyridine](/img/structure/B12186826.png)
![5-Methyl-4-{[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]methyl}-2-furoic acid](/img/structure/B12186831.png)
![3-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-5-methyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B12186832.png)

![2-(1,3-benzodioxol-5-yl)-5,9,10-trimethyl-2,3-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione](/img/structure/B12186844.png)
![2-{(5Z)-2,4-dioxo-5-[(2E)-3-phenylprop-2-en-1-ylidene]-1,3-thiazolidin-3-yl}-N-[2-(4-hydroxyphenyl)ethyl]acetamide](/img/structure/B12186853.png)
![N-[(2Z)-6-(methylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide](/img/structure/B12186860.png)
![4-butyl-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzamide](/img/structure/B12186861.png)
